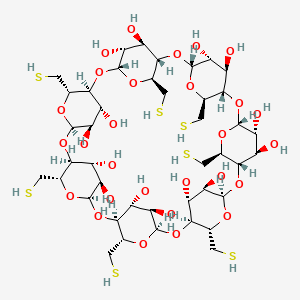

![molecular formula C16H10S2 B8099622 4,9-Dihydro-s-indaceno[1,2-b:5,6-b']dithiophene](/img/structure/B8099622.png)

4,9-Dihydro-s-indaceno[1,2-b:5,6-b']dithiophene

Vue d'ensemble

Description

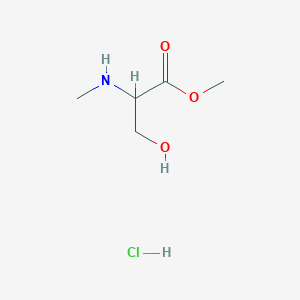

4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene is a π-conjugated spacer used in the synthesis of organic dyes . It has been used as a sensitizer in dye-sensitized solar cells (DSCs) .

Synthesis Analysis

The synthesis of 4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene involves the use of a catalyst called amberlyst15 . This simplified synthetic route has been used to create a new D−π-A organic dye, LC-5 .Molecular Structure Analysis

The molecular structure of 4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene is characterized by a π-conjugated spacer, which is a key component in the synthesis of organic dyes .Chemical Reactions Analysis

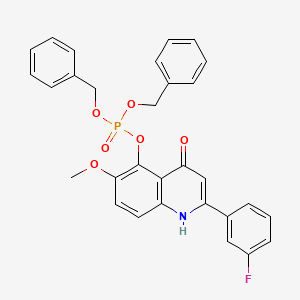

The chemical reactions involving 4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene are primarily related to its use as a sensitizer in dye-sensitized solar cells . The dye is used in conjunction with volatile and ionic liquid electrolytes, and the influence of these electrolytes on the photovoltaic performance of the DSCs has been investigated .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,9-Dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene are characterized by its role as a π-conjugated spacer in the synthesis of organic dyes . Its properties have been investigated in the context of dye-sensitized solar cells .Applications De Recherche Scientifique

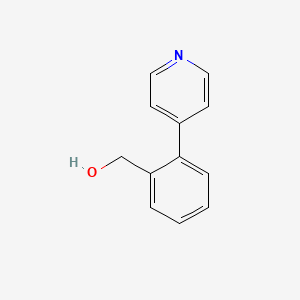

Electrochromic Materials :

- Polymers based on 4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene exhibit unique electrochromic properties, such as a reversible color change from dark red to black, making them suitable for electrochromic devices (Cho et al., 2015).

- These polymers also demonstrate high coloration efficiency and fast coloration times, ideal for practical applications in smart windows and display technologies (Neo et al., 2015).

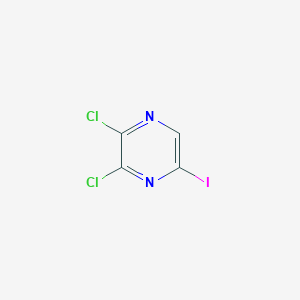

Organic Semiconductors :

- Ladder-type conjugated molecules based on this compound have been synthesized and found to have high electron mobility, making them promising materials for use in organic semiconductors (Tian et al., 2010).

- Theoretical studies suggest that these materials have anisotropic mobility, which is beneficial for high-performance electronic devices (Wei & Liu, 2014).

Photovoltaic Devices :

- Copolymers functionalized with this compound-4,9-dione have been used in organic solar cells, demonstrating varying power conversion efficiencies (Zhao et al., 2008).

- Dye-sensitized solar cells utilizing dyes based on this compound as a π-spacer showed good photovoltaic performance (Cai et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10S2/c1-3-17-15-9(1)5-11-7-14-12(8-13(11)15)6-10-2-4-18-16(10)14/h1-4,7-8H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQQWSXQDWUNDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC4=C(C=C31)C5=C(C4)C=CS5)SC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

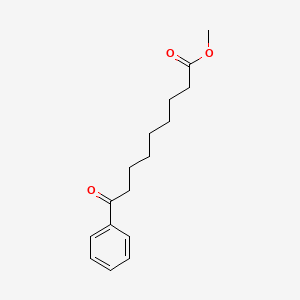

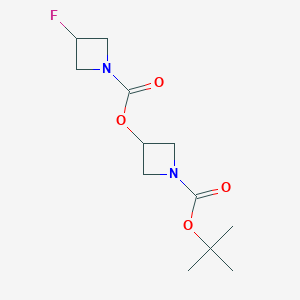

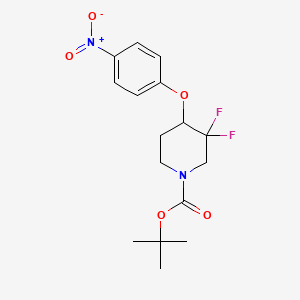

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol;chloride](/img/structure/B8099544.png)

![1-((7AS)-8,8-dimethyl-1,1-dioxidohexahydro-2H-3a,6-methanobenzo[d]isothiazol-7-yl)but-2-en-1-one](/img/structure/B8099571.png)

![(R)-Methyl 4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B8099595.png)

![[3-Fluoro-4-(3,3,3-trifluoroprop-1-ynyl)phenyl]boronic acid](/img/structure/B8099636.png)